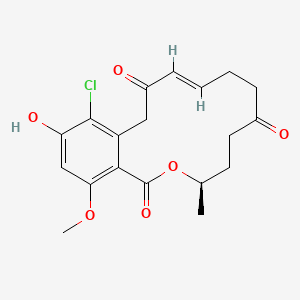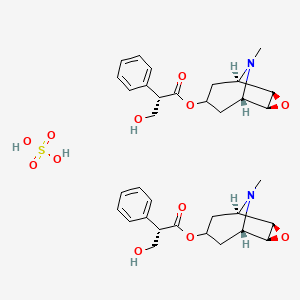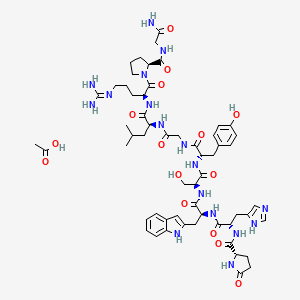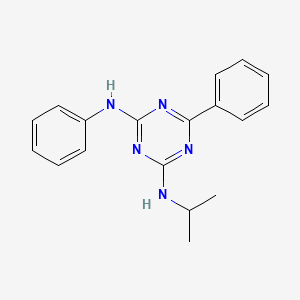![molecular formula C15H24N3O5P B1469706 8-[(4-氨基戊基)氨基]-6-甲氧基喹啉二磷酸盐 CAS No. 1177093-23-0](/img/structure/B1469706.png)
8-[(4-氨基戊基)氨基]-6-甲氧基喹啉二磷酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is a useful research compound. Its molecular formula is C15H24N3O5P and its molecular weight is 357.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾药物开发
该化合物是伯氨喹的衍生物,伯氨喹是一种抗疟疾药物。 它已被研究作为合成新的抗疟疾药物的起点 。喹啉部分的存在意义重大,因为它是许多抗疟疾化合物中常见的特征,因为它能够干扰导致疟疾的寄生虫恶性疟原虫的生命周期。
药理学研究
在药理学研究中,已经合成了该化合物的类似物并测试了它们的抗疟疾活性 。喹啉与其他部分之间的连接体的变化会显著影响化合物的活性及其细胞毒性,从而提供关于药物设计中至关重要的结构-活性关系的见解。
化学参考标准
作为参考标准,该化合物用于确保伯氨喹基药物产品的质量和一致性 。它有助于验证最终产品的化学成分和纯度,这对监管合规和患者安全至关重要。
合成化学
在合成化学中,该化合物被用作制备更复杂分子的中间体 。它的反应性和官能团使其成为构建具有潜在治疗应用的新化学实体的宝贵基石。
作用机制
Target of Action
It’s structurally related to 8-aminoquinolines, which are known for their antimalarial properties . These compounds are effective against the liver stages of Plasmodium infections .
Mode of Action
8-aminoquinolines, including primaquine, are known to act against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Biochemical Pathways
Related compounds like 8-aminoquinolines have been associated with the disruption of various biochemical pathways in plasmodium species .
Pharmacokinetics
Related compounds like primaquine have a short elimination half-life of approximately 6 hours .
Result of Action
Related compounds like 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, thus preventing relapsing malaria and providing causal prophylaxis for malaria infections .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化分析
Biochemical Properties
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit oxidizing properties, which can influence redox reactions within cells . It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity and expression levels. Additionally, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can bind to specific proteins, altering their conformation and function. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Cellular Effects
The effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate on various cell types and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate has shown potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function . High doses of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can lead to toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can affect the levels of metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cell, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can affect its activity and function within cells. This compound has been found to localize to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate to these compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and acetylation. The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate involves the reaction of 6-methoxyquinoline with 4-aminopentylamine to form the intermediate 8-[(4-Aminopentyl)amino]-6-methoxyquinoline. This intermediate is then reacted with phosphorus oxychloride and triethylamine to form the final product, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate.", "Starting Materials": [ "6-methoxyquinoline", "4-aminopentylamine", "phosphorus oxychloride", "triethylamine" ], "Reaction": [ "Step 1: 6-methoxyquinoline is reacted with 4-aminopentylamine in the presence of a suitable solvent and a catalyst to form the intermediate 8-[(4-Aminopentyl)amino]-6-methoxyquinoline.", "Step 2: The intermediate 8-[(4-Aminopentyl)amino]-6-methoxyquinoline is then reacted with phosphorus oxychloride and triethylamine in the presence of a suitable solvent to form the final product, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate.", "Step 3: The final product is then purified using standard purification techniques such as column chromatography or recrystallization." ] } | |
CAS 编号 |
1177093-23-0 |
分子式 |
C15H24N3O5P |
分子量 |
357.34 g/mol |
IUPAC 名称 |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4) |
InChI 键 |
IRHHRTPJHMOYBL-UHFFFAOYSA-N |
SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)





![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)


![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)

